molecular formula C24H24N2O6 B8075113 (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline

Cat. No.: B8075113
M. Wt: 436.5 g/mol
InChI Key: DSGCPQRUOSTFEF-VFNWGFHPSA-N
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Description

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) group attached to the proline backbone. These modifications make it a valuable intermediate in peptide synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline typically involves multiple steps, starting from L-proline. The key steps include:

    Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is usually achieved by reacting L-proline with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of the Alloc Group: The protected proline is then reacted with allyl chloroformate to introduce the Alloc group. This step requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc and Alloc groups can be selectively removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Alloc deprotection requires palladium catalysts.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Alloc Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.

Major Products Formed

The major products formed from these reactions include deprotected proline derivatives and substituted proline compounds, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Medicinal Chemistry: The compound is employed in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It serves as a linker in the conjugation of biomolecules, facilitating the study of protein-protein interactions and other biological processes.

    Material Science: The compound is used in the design of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is primarily related to its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect the amino and carboxyl groups of proline, respectively, preventing unwanted side reactions during peptide chain elongation. The selective deprotection of these groups allows for the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Fmoc-4-(tert-butoxycarbonylamino)-L-proline: Similar to the target compound but with a tert-butoxycarbonyl (Boc) group instead of an Alloc group.

    (4R)-1-Fmoc-4-(methoxycarbonylamino)-L-proline: Contains a methoxycarbonyl group instead of an Alloc group.

Uniqueness

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is unique due to the presence of the Alloc group, which provides distinct reactivity and deprotection conditions compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective deprotection is required.

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCPQRUOSTFEF-VFNWGFHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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